molecular formula C14H11NO2S B1218402 Phenol, 2-(2-benzothiazolyl)-6-methoxy- CAS No. 6265-93-6

Phenol, 2-(2-benzothiazolyl)-6-methoxy-

Cat. No.: B1218402
CAS No.: 6265-93-6
M. Wt: 257.31 g/mol
InChI Key: CKFLKUKQCSXXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-(2-benzothiazolyl)-6-methoxy-, also known as Phenol, 2-(2-benzothiazolyl)-6-methoxy-, is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2-(2-benzothiazolyl)-6-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-(2-benzothiazolyl)-6-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(2-benzothiazolyl)-6-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6265-93-6

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-6-methoxyphenol

InChI

InChI=1S/C14H11NO2S/c1-17-11-7-4-5-9(13(11)16)14-15-10-6-2-3-8-12(10)18-14/h2-8,16H,1H3

InChI Key

CKFLKUKQCSXXBI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3S2

Key on ui other cas no.

6265-93-6

Synonyms

2-(2'-hydroxy-3'-methoxyphenyl)benzothiazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

HMBT was synthesized according to a previous reported method with minor modifications (Guo et al., Chin. Chem. Lett. 2009, 20, 1408-1410. A solution of 2-aminothiophenol (0.3 mL, 4.2 mmol) and o-vanillin (0.48 g, 3.15 mmol) in EtOH (10 mL), aq H2O2 (30%, 18.9 mmol) and aq HCl (37%, 9.45 mmol) was stirred at room temperature for 90 min. The solution was quenched by 10 mL H2O. The precipitate was filtered, dried under vacuum and recrystallized from EtOH to afford the desired product as a light yellow solid (0.64 g, 79% yield). 1H NMR (CDCl3, 400 MHz), δ (ppm): 12.75 (s, 1H), 8.01 (d, 1H, J=7.6 Hz), 7.91 (d, 1H, J=7.2 Hz), 7.51 (t, 1H, J=6.8 Hz), 7.42 (t, 1H, J=7.2 Hz), 7.33 (dd, 1H, J1=1.2 Hz, J2=8.0 Hz), 6.99 (dd, 1H, J1=1.2 Hz, J2=8.0 Hz), 6.91 (t, 1H, J=8.0 Hz), 3.96 (s, 1H). 13C NMR (CDCl3, 100 MHz), δ 169,74, 151.86, 149.13, 148.29, 136.47, 132.70, 126.80, 125.66, 122.36, 121.59, 120.11, 119.23, 116.86, 114.21, 56.36. ESI-FTMS m/z=258.0587 [M+H]+, calc. 258.0589 for C14H12NO2S.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
9.45 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
79%

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